Structural Characterization of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid: A Comprehensive Technical Guide
Structural Characterization of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the pyrimidine-4-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GPCR ligands, and metabolic enzyme modulators ()[1]. The compound 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid combines this electron-deficient heteroaromatic core with a bulky, lipophilic 2-ethylpiperidine moiety. This specific substitution pattern introduces unique stereochemical and electronic properties, including restricted carbon-nitrogen bond rotation and complex hydrogen-bonding networks.
As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating analytical framework for the structural characterization of this molecule. We will move beyond merely listing analytical outputs to exploring the causality behind the physicochemical behaviors observed during Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography.
Analytical Strategy & Workflow
The structural validation of functionalized pyrimidines requires a multimodal approach. Because the pyrimidine ring is highly electron-withdrawing, the attached tertiary amine (piperidine) exhibits partial double-bond character at the C(6)–N axis. This necessitates specific variable-temperature techniques to resolve conformational isomers.
Fig 1. Multimodal structural characterization workflow for pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Rationale & Solvent Causality
Pyrimidine-4-carboxylic acids typically form dimers or infinite chains in the solid state via strong O-H···N hydrogen bonds between the carboxylic acid proton and the pyrimidine ring nitrogen ()[2]. Attempting to dissolve this compound in non-polar solvents like CDCl₃ often results in broad, poorly resolved spectra due to aggregation. Causality: We utilize DMSO- d6 as the solvent because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, ensuring the molecule exists as a solvated monomer, yielding sharp, highly resolved resonance lines. Furthermore, the partial double-bond character of the pyrimidine C(6)–N(piperidine) bond restricts rotation, often resulting in broad piperidine signals at 298 K. Variable Temperature (VT) NMR at 353 K is employed to overcome this rotational energy barrier, coalescing the signals into sharp multiplets.
Self-Validating Protocol: 1D and 2D NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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System Suitability (Self-Validation): Perform 3D gradient shimming on the Z-axis. The protocol is only validated to proceed if the deuterium lock level stabilizes >80% and the line width at half height (FWHM) of the TMS signal is <1.0 Hz.
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Acquisition Parameters:
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1 H NMR: 400 MHz, 16 scans, 2-second relaxation delay ( d1 ).
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13 C NMR: 100 MHz, 1024 scans. Critical Step: A d1 of 2.0 seconds is strictly enforced to allow complete longitudinal relaxation ( T1 ) of the quaternary carbons (C2, C4, C6, and COOH), ensuring they are detectable above the noise floor.
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VT-NMR Execution: If the C2' and C6' piperidine protons exhibit line broadening >5 Hz at 298 K, incrementally heat the probe to 353 K, re-tune the probe, and re-acquire the spectrum.
Spectral Assignments
The electron-withdrawing nature of the pyrimidine nitrogens heavily deshields the H2 proton, pushing it far downfield.
Table 1: Summarized 1 H and 13 C NMR Data (DMSO- d6 , 353 K)
| Position | 1 H Chemical Shift (δ, ppm) | Multiplicity & Integration | 13 C Chemical Shift (δ, ppm) | Assignment Rationale |
| COOH | 13.20 | br s, 1H | 166.5 | Highly deshielded acidic proton; broad due to rapid solvent exchange. |
| Pyrimidine C2 | 8.65 | s, 1H | 158.4 | Deshielded by two adjacent highly electronegative nitrogen atoms. |
| Pyrimidine C4 | - | - | 156.0 | Quaternary carbon attached to the electron-withdrawing carboxyl group. |
| Pyrimidine C5 | 7.15 | s, 1H | 104.5 | Isolated aromatic proton; shielded relative to C2 due to resonance electron donation from the N6 lone pair. |
| Pyrimidine C6 | - | - | 161.2 | Quaternary carbon attached to the basic piperidine nitrogen. |
| Piperidine C2' | 4.60 | m, 1H | 53.2 | Methine proton adjacent to nitrogen and the chiral ethyl group. |
| Piperidine C6' | 4.20 (eq), 3.10 (ax) | br d, 1H; td, 1H | 42.1 | Methylene adjacent to nitrogen; exhibits distinct axial/equatorial splitting. |
| Piperidine C3'-C5' | 1.80 - 1.40 | m, 6H | 28.5, 25.4, 19.0 | Aliphatic ring protons; complex overlapping multiplets. |
| Ethyl CH 2 | 1.65 | m, 2H | 22.1 | Diastereotopic methylene protons adjacent to the chiral center. |
| Ethyl CH 3 | 0.85 | t, 3H | 10.8 | Terminal methyl group; located in the highly shielded aliphatic region. |
High-Resolution Mass Spectrometry (LC-HRMS)
Ionization & Fragmentation Causality
Electrospray Ionization in positive mode (ESI+) is optimal for this scaffold. The basic nitrogen of the piperidine ring readily accepts a proton to form the [M+H]+ precursor ion at m/z 236.1394. Upon collision-induced dissociation (CID), pyrimidine-4-carboxylic acids characteristically undergo rapid decarboxylation (loss of 44 Da)[3]. Secondary fragmentation pathways involve the homolytic cleavage of the 2-ethyl group to relieve steric strain on the piperidine ring.
Fig 2. Proposed ESI-MS/MS collisional fragmentation pathways.
Self-Validating Protocol: LC-HRMS
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System Calibration (Self-Validation): Prior to sample injection, infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). The protocol dictates that mass accuracy must be verified at < 2.0 ppm error.
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Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid ensures the carboxylic acid remains protonated (neutral) to maximize retention on the reversed-phase stationary phase, while simultaneously providing abundant protons to ionize the piperidine nitrogen for ESI+ detection.
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Detection: Acquire full-scan HRMS data (m/z 100–1000) followed by Data-Dependent Acquisition (DDA) MS/MS at a normalized collision energy (NCE) of 30%.
Table 2: HRMS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Mass Difference (Da) | Fragmentation Mechanism |
| 236.139 | 192.149 | -44.0 | Loss of CO 2 (Decarboxylation of the pyrimidine-4-carboxylic acid). |
| 236.139 | 207.100 | -29.0 | Loss of the ethyl radical/group from the piperidine ring. |
| 236.139 | 125.035 | -111.1 | Cleavage of the C(6)-N bond, yielding the intact pyrimidine-4-carboxylic acid core. |
Vibrational Spectroscopy & Crystallography
To finalize the structural validation, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to confirm the functional groups. The spectrum will exhibit a broad O-H stretching band between 2800–3200 cm −1 , characteristic of strongly hydrogen-bonded carboxylic acids, alongside a sharp C=O stretch at ~1710 cm −1 and pyrimidine C=N stretches around 1580 cm −1 ()[4].
If single crystals are grown (typically via slow evaporation from a methanol/water mixture), X-ray crystallography will reveal the exact conformation of the 2-ethylpiperidine ring. Due to 1,3-diaxial steric interactions, the piperidine ring will strictly adopt a chair conformation with the bulky 2-ethyl group locked in the equatorial position to minimize steric strain against the pyrimidine core.
References
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Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 2020.[Link]
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Kiegiel, K., et al. "Pyrimidine-4-carboxylic acid." Acta Crystallographica Section E, 2013.[Link]
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Gomha, S. M., et al. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." Molecules, 2022.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
